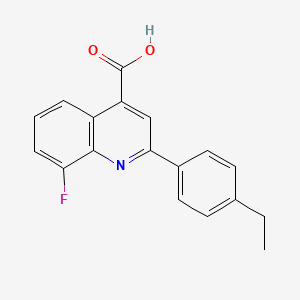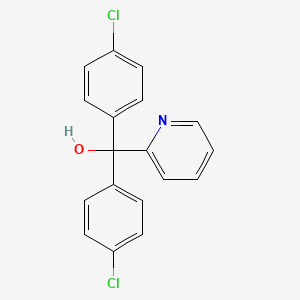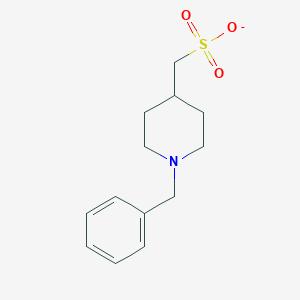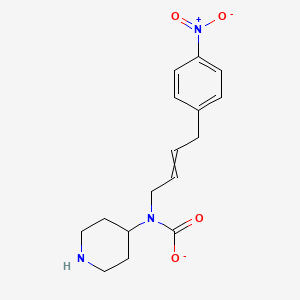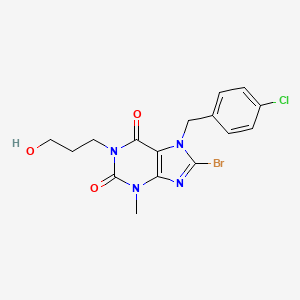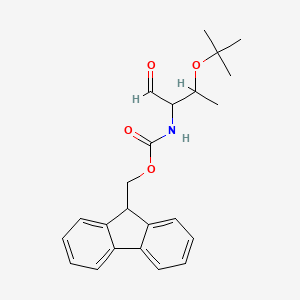
(9H-Fluoren-9-yl)methyl ((2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of Fmoc-Thr(tBu)-H involves several steps. Initially, threonine is reacted with methanol and thionyl chloride to form threonine methyl ester hydrochloride. This intermediate is then treated with isobutene in the presence of sulfuric acid to yield threonine tert-butyl methyl ester. The ester is subsequently saponified using a base to obtain threonine tert-butyl ester, which is then reacted with fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) to produce Fmoc-Thr(tBu)-H .
化学反応の分析
Fmoc-Thr(tBu)-H undergoes various chemical reactions, primarily in the context of peptide synthesis. The most common reactions include:
Deprotection: The Fmoc group is removed using a base such as piperidine, resulting in the free amine form of threonine.
Coupling: The free amine can react with carboxyl groups of other amino acids to form peptide bonds.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions, leading to modifications in the threonine side chain
科学的研究の応用
Fmoc-Thr(tBu)-H is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in the synthesis of peptides, where it serves as a protected form of threonine. This compound is also used in the development of peptide-based drugs and in the study of protein-protein interactions. Additionally, it is employed in the synthesis of complex peptide structures for research in molecular biology and medicinal chemistry .
作用機序
The mechanism of action of Fmoc-Thr(tBu)-H is primarily related to its role in peptide synthesis. The Fmoc group protects the amine group of threonine during the synthesis process, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl side chain of threonine, ensuring that it remains intact until the desired point in the synthesis. The removal of these protecting groups is achieved through specific chemical reactions, allowing for the controlled assembly of peptide chains .
類似化合物との比較
Fmoc-Thr(tBu)-H is similar to other Fmoc-protected amino acids used in peptide synthesis, such as Fmoc-Ser(tBu)-H and Fmoc-Tyr(tBu)-H. it is unique in its specific application for threonine residues, providing stability and ease of deprotection. Other similar compounds include:
- Fmoc-Ser(tBu)-H
- Fmoc-Tyr(tBu)-H
- Fmoc-Cys(Trt)-H
- Fmoc-Lys(Boc)-H
These compounds share similar protective groups but differ in their specific amino acid residues and applications in peptide synthesis.
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-15(28-23(2,3)4)21(13-25)24-22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-13,15,20-21H,14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTAGOHVBJHJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1Z,3E)-1,3-bis[(methoxyamino)methylidene]thiourea](/img/structure/B14798338.png)
![2-Phenylethyl 4-{[2-(benzylcarbamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14798353.png)

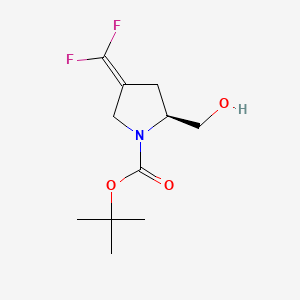
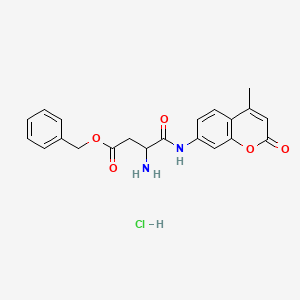
![[(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14798380.png)
